Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(2-oxo-1-azaspiro[45]decan-3-yl)propanoate is a spiro compound that has gained attention in the field of medicinal chemistry due to its unique structural properties and diverse biological activities Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and compact framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent reaction, which has been shown to be superior to conventional methods in terms of time efficiency and yield. For instance, a reaction involving 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide can be used to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. This approach is advantageous due to its higher yield and reduced reaction time compared to traditional methods. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antibacterial and antimycobacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Gabapentin Related Compound D: 1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexaneacetic acid.
Cyclohexaneacetic acid derivative: 1-[(3-oxo-2-azaspiro[4.5]dec-2-yl)carbonyl]amino]methyl]-.
Uniqueness
Methyl 2-amino-3-(2-oxo-1-azaspiro[45]decan-3-yl)propanoate is unique due to its specific spiro structure and the presence of both amino and ester functional groups
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate |
InChI |
InChI=1S/C13H22N2O3/c1-18-12(17)10(14)7-9-8-13(15-11(9)16)5-3-2-4-6-13/h9-10H,2-8,14H2,1H3,(H,15,16) |
InChI Key |
QCCZFBSQNKNWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC2(CCCCC2)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.